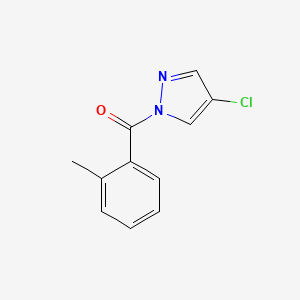

Pyrazole, 4-chloro-1-(2-methylbenzoyl)-

Description

Significance of Pyrazole (B372694) Derivatives as Core Heterocyclic Scaffolds in Academic Research

Pyrazole derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are considered privileged scaffolds in medicinal chemistry and materials science. nih.govnih.gov Their significance stems from their wide array of biological and pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antidepressant properties. globalresearchonline.netacademicstrive.commdpi.com This broad spectrum of activity has made the pyrazole nucleus a focal point for researchers aiming to develop novel therapeutic agents. globalresearchonline.netacademicstrive.com

Beyond pharmaceuticals, pyrazole derivatives are crucial as synthetic intermediates for creating more complex chemical structures, including fused heterocyclic systems. mdpi.comnih.gov They also find applications as agrochemicals (such as fungicides and herbicides) and as functional materials like fluorescent probes and dyes. globalresearchonline.netmdpi.com The adaptability of the pyrazole ring for functionalization allows for the fine-tuning of its chemical and physical properties, making it a versatile tool in academic and industrial research. mdpi.combohrium.com

Overview of Key Structural Features and Aromaticity in Substituted Pyrazole Systems

The pyrazole ring is an aromatic system that adheres to Hückel's rule, possessing 6 π-electrons. beilstein-journals.org It features two nitrogen atoms: one is a pyridine-like nitrogen (sp2-hybridized and basic), and the other is a pyrrole-like nitrogen (which is acidic, and its lone pair participates in the aromatic system). nih.govencyclopedia.pub This arrangement imparts amphoteric properties to N-unsubstituted pyrazoles. nih.govencyclopedia.pub

Contextualization of 4-Chloro-1-(2-methylbenzoyl)pyrazole within Contemporary Pyrazole Research

While extensive research exists for the broader pyrazole class, specific studies on Pyrazole, 4-chloro-1-(2-methylbenzoyl)- are not widely documented in publicly available literature. However, its structure allows for contextualization within several key areas of pyrazole research. The molecule can be deconstructed into three main components: the pyrazole core, a chloro-substituent at the 4-position, and a 2-methylbenzoyl group at the 1-position (N-acyl).

4-Chloropyrazole Moiety : Halogenated pyrazoles, including 4-chloropyrazoles, are important synthetic intermediates. The chlorine atom can be a site for further functionalization through various cross-coupling reactions. Electrochemical methods have been explored for the synthesis of 4-chloro-substituted pyrazoles. researchgate.net The presence of a halogen can also influence the biological activity of the molecule.

N-Acyl Pyrazole Moiety : N-acyl pyrazoles are a significant subclass of pyrazole derivatives. The acyl group can influence the electronic properties of the pyrazole ring and provides an additional site for chemical modification. Research into N-acyl pyrazoles has highlighted their potential in developing compounds with luminescent properties, suggesting applications in organic electronics. rsc.orgnih.gov The synthesis of N-acyl pyrazoles can be achieved through eco-friendly methods, such as mechanochemistry (ball milling), starting from carbohydrazide (B1668358) derivatives and 1,3-diketones. rsc.orgresearchgate.net

The combination of these structural features in Pyrazole, 4-chloro-1-(2-methylbenzoyl)- suggests its potential as an intermediate in the synthesis of more complex, biologically active molecules or functional materials.

Scope and Advanced Research Focus on 4-Chloro-1-(2-methylbenzoyl)pyrazole and Analogues

The research focus for Pyrazole, 4-chloro-1-(2-methylbenzoyl)- and its analogues would likely be multifaceted, drawing from the established utility of its constituent parts.

Synthetic Chemistry : A primary research avenue would be its use as a building block. The 4-chloro position offers a reactive handle for introducing new functional groups via nucleophilic substitution or metal-catalyzed cross-coupling reactions, leading to a diverse library of 1,4-disubstituted pyrazole derivatives.

Medicinal Chemistry : Given the wide range of biological activities associated with pyrazoles, this compound and its derivatives would be prime candidates for screening against various biological targets. Research has shown that N-phenylpyrazole derivatives with different side chains exhibit potent antitumor activity. ekb.eg Analogues could be designed to explore structure-activity relationships, potentially leading to new therapeutic agents.

Materials Science : Following the discovery of luminescent N-acyl pyrazoles, a research focus could be the investigation of the photophysical properties of Pyrazole, 4-chloro-1-(2-methylbenzoyl)- and related structures. nih.gov The specific substitution pattern may lead to unique solid-state emission characteristics, making them candidates for applications in organic light-emitting diodes (OLEDs) or as fluorescent sensors. mdpi.com

Compound Data

Physical and Chemical Properties of Pyrazole, 4-chloro-1-(2-methylbenzoyl)-

| Property | Value |

| Molecular Formula | C11H9ClN2O |

| Molecular Weight | 220.66 g/mol |

| IUPAC Name | (4-chloropyrazol-1-yl)(2-methylphenyl)methanone |

| Canonical SMILES | CC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl |

| InChI Key | (Predicted) |

Note: The properties listed are based on computational predictions and have not been experimentally verified.

Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyrazol-1-yl)-(2-methylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-8-4-2-3-5-10(8)11(15)14-7-9(12)6-13-14/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRMVGIANQWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N2C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Reactivity of 4 Chloro 1 2 Methylbenzoyl Pyrazole Type Compounds

Mechanistic Investigations of Pyrazole (B372694) Formation Reactions

The synthesis of the pyrazole ring system is a cornerstone of heterocyclic chemistry, with several established methodologies. For N-aroyl-substituted pyrazoles, cyclocondensation reactions are particularly prominent.

The most common and versatile method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. rsc.orgnih.gov In the context of 4-chloro-1-(2-methylbenzoyl)pyrazole, the key precursors would be 2-methylbenzoylhydrazine and a chlorinated 1,3-dielectrophile.

The reaction mechanism typically proceeds through the following steps:

Initial Nucleophilic Attack: The more nucleophilic nitrogen atom of 2-methylbenzoylhydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This attack leads to the formation of a hydrazone intermediate, with the elimination of a water molecule. mdpi.com

Intramolecular Cyclization: The remaining free amino group of the hydrazone then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: The resulting cyclic hemiaminal intermediate readily dehydrates to form the stable aromatic pyrazole ring. mdpi.com

A common precursor for introducing the 4-chloro substituent is a 2-chloro-1,3-dicarbonyl compound. Alternatively, chlorination can be achieved on the pyrazole ring after its formation. Another powerful method for generating 4-halopyrazole aldehydes is the Vilsmeier-Haack reaction, which involves treating a pyrazolone (B3327878) with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). researchgate.net This process simultaneously introduces both the aldehyde at C4 and the chloro group at C5, which can then be further modified.

Table 1: Key Steps in the Cyclocondensation for Pyrazole Formation Use the sliders to explore the reaction pathway.

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | 1,3-Dicarbonyl + Hydrazine | Initial nucleophilic attack | Hydrazone intermediate |

| 2 | Hydrazone intermediate | Intramolecular cyclization | Cyclic hemiaminal |

| 3 | Cyclic hemiaminal | Dehydration/Aromatization | Pyrazole ring |

Exploration of Rearrangement Reactions

During the synthesis or subsequent transformation of pyrazole derivatives, rearrangement reactions can occur, leading to isomeric products. The Dimroth rearrangement is a well-documented example in heterocyclic chemistry, including for triazoles and other related azoles. nih.govwikipedia.org This rearrangement involves the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closure sequence. nih.govwikipedia.org

The general mechanism for a Dimroth rearrangement is initiated by either acidic or basic conditions. benthamscience.comnih.gov

Under basic conditions, a nucleophile (like hydroxide) attacks an electrophilic carbon atom in the ring, leading to ring opening.

The resulting open-chain intermediate can undergo bond rotation.

Subsequent ring closure occurs, often by attack of a different nitrogen atom, leading to a rearranged, thermodynamically more stable heterocyclic system. nih.gov

While not always the primary pathway, the potential for such rearrangements must be considered, especially when pyrazole synthesis is conducted under harsh thermal, acidic, or basic conditions, as these can influence the final product distribution. benthamscience.com For instance, certain 1-alkyl-2-iminopyrimidines are known to undergo this type of rearrangement. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazole Ring

The aromatic pyrazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the regiochemical outcome heavily influenced by the substituents present.

Nucleophilic Substitution: The presence of the electron-withdrawing chloro group at C4 and the deactivating effect of the N-benzoyl group makes the pyrazole ring susceptible to Nucleophilic Aromatic Substitution (SNAr). stackexchange.com The chlorine atom at the C4 position is a good leaving group and is activated for displacement by nucleophiles. This is analogous to the reactivity of 4-chloropyridine, where the ring nitrogen activates the C4 position for nucleophilic attack. stackexchange.com The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C4 carbon, forming a negatively charged species that is stabilized by the heterocyclic ring and the electron-withdrawing substituents. Subsequent loss of the chloride ion restores the aromaticity of the ring. A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the 4-chloro substituent. osti.govresearchgate.net

Table 2: Influence of Substituents on Pyrazole Ring Reactivity This table summarizes the electronic effects of the substituents on the pyrazole ring in the title compound.

| Substituent | Position | Electronic Effect | Influence on Electrophilic Attack | Influence on Nucleophilic Attack |

|---|---|---|---|---|

| 4-Chloro | C4 | Inductive (-I), Resonance (+M) | Deactivating, blocks C4 | Activates C4 for SNAr (as leaving group) |

| 1-(2-Methylbenzoyl) | N1 | Inductive (-I), Resonance (-M) | Strongly Deactivating | Activates the ring for SNAr |

Reactivity and Transformations Involving the 2-Methylbenzoyl Substituent

The 1-(2-methylbenzoyl) group is a key functional handle that can undergo several transformations.

Hydrolysis of the Amide Bond: The N-acyl bond is susceptible to cleavage under both acidic and basic hydrolytic conditions. This reaction would remove the 2-methylbenzoyl group, yielding 4-chloropyrazole. This transformation can be useful for synthetic strategies where the benzoyl group serves as a protecting group for the N1 position.

Reactions at the Carbonyl Group: The carbonyl carbon of the benzoyl group retains its electrophilic character. It can be attacked by strong reducing agents, such as lithium aluminum hydride, to yield the corresponding alcohol. Reactions with organometallic reagents like Grignards are also possible, leading to tertiary alcohols.

Reactions of the Methyl Group: The methyl group on the tolyl moiety is generally less reactive. However, under forcing conditions, it can undergo free-radical halogenation or oxidation to a carboxylic acid, though these reactions would require conditions that might also affect other parts of the molecule.

Stability and Degradation Pathways under Various Reaction Conditions

The stability of 4-chloro-1-(2-methylbenzoyl)pyrazole is a critical factor in its handling, storage, and application. Degradation can be initiated by heat, light, or chemical reagents.

Acidic Conditions: Under strong acidic conditions, the primary degradation pathway is likely the hydrolysis of the N-benzoyl amide bond, as described in section 3.3. Protonation of the N2 nitrogen can also occur, which would further deactivate the ring towards electrophilic attack but could facilitate nucleophilic substitution.

Basic Conditions: Strong bases can also promote the hydrolysis of the amide bond. Additionally, strong bases could potentially initiate a Dimroth-type rearrangement or, in the absence of a suitable nucleophile, lead to other decomposition pathways. The C-Cl bond is generally stable to base unless a potent nucleophile is present to engage in an SNAr reaction.

Oxidative and Reductive Stability: The pyrazole ring itself is relatively resistant to oxidation, though strong oxidizing agents can attack alkyl side chains. slideshare.netglobalresearchonline.net The ring is also stable to many reducing agents. However, catalytic hydrogenation can reduce the pyrazole ring to pyrazoline and then pyrazolidine, though N-phenyl derivatives are more susceptible to this than N-acyl ones. globalresearchonline.net The benzoyl carbonyl group can be reduced under specific conditions.

Table 3: Summary of Stability and Degradation Pathways This table outlines the expected behavior of 4-chloro-1-(2-methylbenzoyl)pyrazole under different stress conditions.

| Condition | Expected Stability | Primary Degradation/Reaction Pathway |

|---|---|---|

| Thermal | Moderately Stable | Cleavage of N-CO or C-Cl bonds at high temperatures (>200°C). bohrium.com |

| Strong Acid | Unstable | Hydrolysis of the N-benzoyl amide bond to yield 4-chloropyrazole. |

| Strong Base | Unstable | Hydrolysis of the N-benzoyl amide bond; potential for SNAr if a nucleophile is present. |

| Oxidizing Agents | Generally Stable | The pyrazole ring is resistant. The methyl group on the benzoyl ring could be oxidized under harsh conditions. globalresearchonline.net |

| Reducing Agents | Stable (Ring) | The pyrazole ring is resistant. The carbonyl group can be reduced by strong hydrides. globalresearchonline.net |

Advanced Structural Characterization and Spectroscopic Analysis of 4 Chloro 1 2 Methylbenzoyl Pyrazole

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction offers an unparalleled view into the solid-state arrangement of molecules. For pyrazole (B372694) derivatives, this technique reveals crucial information about their supramolecular assembly and conformational preferences.

While specific crystallographic data for 4-chloro-1-(2-methylbenzoyl)pyrazole is not publicly available, the analysis of related pyrazole structures provides significant insights into the expected interactions. The crystal packing of pyrazole-based compounds is often dominated by a variety of weak intermolecular forces.

N-H⋯N Hydrogen Bonding: In pyrazoles containing an N-H group, such as the parent 4-chloro-1H-pyrazole, strong N-H⋯N hydrogen bonds are a primary feature, leading to the formation of aggregates like trimers. nih.gov For the title compound, which is an N-acyl pyrazole, this type of interaction is absent due to the substitution at the N1 position. Instead, other interactions become dominant in dictating the crystal packing.

C-H⋯π Interactions: Aromatic rings, such as the pyrazole and the 2-methylbenzoyl group, can engage in C-H⋯π interactions. In these interactions, a C-H bond from one molecule points towards the electron-rich π-system of an aromatic ring in a neighboring molecule. These interactions, along with π-π stacking, are significant in the packing of aromatic compounds. For instance, in the crystal structure of 4-(2-chloro-eth-yl)-5-methyl-1,2-di-hydro-pyrazol-3-one, C-Cl⋯π and π-π interactions are observed. nih.gov

A representative table of intermolecular interactions observed in related pyrazole structures is provided below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Reference |

| N-H⋯N Hydrogen Bond | N-H | N | 2.8 - 3.0 | nih.gov |

| C-Cl⋯π Interaction | C-Cl | Pyrazole Ring | ~3.5 | nih.gov |

| π-π Stacking | Pyrazole Ring | Benzoyl Ring | 3.3 - 3.8 | nih.gov |

Proton disorder is a phenomenon observed in pyrazoles with an unsubstituted N-H group, where the proton can be disordered over the two nitrogen atoms. nih.gov This is not directly applicable to 4-chloro-1-(2-methylbenzoyl)pyrazole as the N1 position is substituted.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this molecule. Different polymorphs can arise from variations in crystal packing and molecular conformation, driven by subtle differences in intermolecular interactions. The existence of different conformers (rotational isomers around the N-acyl bond) could lead to different crystalline arrangements under various crystallization conditions. While no specific studies on the polymorphism of 4-chloro-1-(2-methylbenzoyl)pyrazole have been reported, it remains a potential characteristic of this compound class.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Advanced NMR techniques provide detailed information about connectivity, stereochemistry, and conformation.

The structure of 4-chloro-1-(2-methylbenzoyl)pyrazole can be unambiguously confirmed using a suite of advanced NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would show distinct signals for the pyrazole protons and the protons of the 2-methylbenzoyl group. The ¹³C NMR spectrum would complement this by providing the chemical shifts for all carbon atoms, including the carbonyl carbon and the carbons of the heterocyclic and aromatic rings.

2D NMR (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the ¹H-¹H spin-spin coupling networks within the pyrazole and the benzoyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between the pyrazole protons and the carbonyl carbon of the benzoyl group, confirming the N-acylation site. Correlations between the methyl protons and the carbons of the benzoyl ring would also be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the through-space proximity of protons, which is invaluable for conformational analysis in solution. For 4-chloro-1-(2-methylbenzoyl)pyrazole, NOESY could reveal the preferred orientation of the benzoyl group relative to the pyrazole ring. For example, an NOE between a pyrazole proton and a proton on the benzoyl ring would indicate a specific rotational isomer is favored in solution.

A powerful approach for structural validation involves the comparison of experimentally measured NMR chemical shifts with those calculated using quantum chemical methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. rsc.orgresearchgate.net

This process typically involves:

Optimizing the geometry of the molecule using DFT.

Calculating the NMR shielding tensors for the optimized geometry.

Converting the calculated shielding tensors into chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

A strong correlation between the experimental and calculated chemical shifts provides high confidence in the assigned structure. This method can also be used to distinguish between different possible isomers or conformers, as the calculated shifts are sensitive to the molecular geometry. For pyrazole systems, this approach has been successfully used to understand the effects of substitution and intermolecular interactions on NMR chemical shifts. rsc.orgresearchgate.net

A representative table showing typical ¹H and ¹³C NMR chemical shifts for a substituted N-acyl pyrazole is presented below. The exact values for the title compound may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole H3 | ~8.0 | ~140 |

| Pyrazole H5 | ~7.0 | ~110 |

| Benzoyl H3' | ~7.5 | ~130 |

| Benzoyl H4' | ~7.4 | ~128 |

| Benzoyl H5' | ~7.3 | ~126 |

| Benzoyl H6' | ~7.8 | ~135 |

| Methyl (CH₃) | ~2.4 | ~20 |

| Carbonyl (C=O) | - | ~168 |

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint, allowing for the identification of functional groups and elucidation of molecular structure.

Vibrational Analysis and Detailed Functional Group Identification

The vibrational spectrum of 4-Chloro-1-(2-methylbenzoyl)pyrazole is expected to exhibit characteristic bands corresponding to its three main structural components: the 4-chloropyrazole ring, the N-benzoyl group (specifically, a 2-methylbenzoyl moiety), and the various C-H bonds.

The pyrazole ring itself gives rise to a series of characteristic vibrations. These include C-H stretching vibrations typically observed above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region, and various in-plane and out-of-plane ring deformation modes at lower wavenumbers. nih.govresearchgate.net

The presence of a chlorine atom at the 4-position of the pyrazole ring will influence the vibrational modes of the ring. The C-Cl stretching vibration is expected to appear as a strong band in the infrared spectrum, typically in the range of 800-600 cm⁻¹.

The 2-methylbenzoyl group introduces several prominent vibrational signatures. The most intense of these is the C=O (carbonyl) stretching band of the ketone, which is anticipated to be a strong absorption in the IR spectrum, typically around 1700-1660 cm⁻¹. mdpi.com The aromatic ring of the benzoyl group will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. mdpi.com The methyl group will exhibit symmetric and asymmetric C-H stretching vibrations around 2950 cm⁻¹ and bending vibrations near 1450 cm⁻¹ and 1380 cm⁻¹.

The N-acyl linkage (the bond between the pyrazole nitrogen and the benzoyl carbonyl group) will also have characteristic vibrations, primarily involving C-N stretching, which are expected in the 1300-1200 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, will complement the IR data. scielo.org.mxnih.gov The symmetric vibrations of the pyrazole and benzene (B151609) rings are expected to be strong in the Raman spectrum. The C=C and C=N ring stretching modes, as well as the C-Cl stretch, should also be Raman active.

Expected Vibrational Frequencies for 4-Chloro-1-(2-methylbenzoyl)pyrazole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| Aromatic C-H (Benzoyl & Pyrazole) | Stretching | 3100-3000 | Medium | Medium |

| Aliphatic C-H (Methyl) | Stretching | 2975-2850 | Medium | Medium |

| C=O (Benzoyl Ketone) | Stretching | 1700-1660 | Strong | Medium |

| C=C/C=N (Pyrazole & Benzene Rings) | Stretching | 1600-1450 | Medium to Strong | Strong |

| C-H (Methyl) | Bending | 1460-1440, 1380-1370 | Medium | Medium |

| C-N (Acyl-Pyrazole) | Stretching | 1300-1200 | Medium | Medium |

| C-Cl (Chloro-Pyrazole) | Stretching | 800-600 | Strong | Strong |

Spectral Interpretation in Conjunction with Computational Methods

To achieve a more precise assignment of the vibrational modes, experimental spectra are often interpreted in conjunction with computational methods, most notably Density Functional Theory (DFT). mdpi.comarxiv.orgiu.edu.sanih.gov DFT calculations can predict the vibrational frequencies and intensities for a given molecular structure. arxiv.org By comparing the calculated spectrum with the experimental IR and Raman data, a detailed and reliable assignment of the observed bands to specific molecular motions can be made. nih.gov

For 4-Chloro-1-(2-methylbenzoyl)pyrazole, a computational approach would involve:

Geometry Optimization: The three-dimensional structure of the molecule would be optimized to find its most stable conformation.

Frequency Calculation: The vibrational frequencies and their corresponding IR and Raman intensities would be calculated for the optimized geometry.

Scaling: The calculated frequencies are often systematically scaled to correct for approximations in the computational method and to improve agreement with experimental data.

Potential Energy Distribution (PED) Analysis: PED analysis can be used to determine the contribution of different internal coordinates (stretching, bending, etc.) to each vibrational mode, providing a detailed description of the molecular motion associated with each band. scielo.org.mx

This combined experimental and computational approach allows for a confident and detailed understanding of the vibrational properties of the molecule.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is invaluable for confirming the molecular weight and elucidating the structure of a compound.

For 4-Chloro-1-(2-methylbenzoyl)pyrazole, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. researchgate.netmiamioh.edu

The fragmentation of 4-Chloro-1-(2-methylbenzoyl)pyrazole under electron ionization is expected to proceed through several key pathways, primarily involving cleavage at the bonds adjacent to the carbonyl group and within the pyrazole ring.

A primary fragmentation pathway for N-acyl compounds is the cleavage of the N-C(O) bond. This would lead to two main fragment ions:

The 2-methylbenzoyl cation: This fragment, [CH₃C₆H₄CO]⁺, would be expected at an m/z of 119. Further fragmentation of this ion could occur through the loss of CO to give the tolyl cation at m/z 91.

The 4-chloropyrazole radical cation: This fragment would be observed at an m/z corresponding to the mass of the 4-chloropyrazole moiety.

Another significant fragmentation pathway is the cleavage of the bond between the pyrazole ring and the nitrogen of the acyl group, leading to the formation of the 4-chloropyrazolyl cation.

Fragmentation of the pyrazole ring itself is also anticipated. Pyrazole rings are known to fragment through the loss of small, stable neutral molecules such as HCN. researchgate.net

Predicted Key Fragment Ions in the Mass Spectrum of 4-Chloro-1-(2-methylbenzoyl)pyrazole

| m/z Value | Identity of Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₁₁H₉ClN₂O]⁺ | Molecular Ion |

| M+2 | [C₁₁H₉³⁷ClN₂O]⁺ | Isotope Peak |

| 119 | [CH₃C₆H₄CO]⁺ | Cleavage of the N-C(O) bond |

| 102 | [C₃H₂ClN₂]⁺ | Cleavage of the N-N bond and loss of the benzoyl group |

| 91 | [CH₃C₆H₄]⁺ | Loss of CO from the 2-methylbenzoyl cation |

| 77 | [C₆H₅]⁺ | Loss of CH₃ and CO from the 2-methylbenzoyl cation |

The analysis of these characteristic fragment ions and their relative abundances would provide strong evidence for the confirmation of the structure of 4-Chloro-1-(2-methylbenzoyl)pyrazole.

Computational and Theoretical Investigations of 4 Chloro 1 2 Methylbenzoyl Pyrazole

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of pyrazole-based compounds due to its favorable balance of computational cost and accuracy. niscpr.res.innih.govnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p) or cc-pVTZ, to provide a reliable description of the molecular system. nih.govresearchgate.net

Tautomerism, the migration of a proton, is a known phenomenon in pyrazole (B372694) chemistry. researchgate.netresearchgate.net However, in 4-Chloro-1-(2-methylbenzoyl)pyrazole, the nitrogen at the 1-position is substituted with the 2-methylbenzoyl group, which typically prevents the common annular tautomerism seen in N-unsubstituted pyrazoles. nih.govmdpi.com Computational studies would confirm the stability of the 1-substituted form over other potential, less likely tautomers.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrazole Derivative Core Structure

| Parameter | Bond/Angle | Calculated Value (DFT) |

| Bond Length (Å) | N1-N2 | 1.35 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.41 | |

| C4-C5 | 1.37 | |

| C5-N1 | 1.39 | |

| C4-Cl | 1.73 | |

| N1-C(O) | 1.40 | |

| C(O)-C(Ar) | 1.50 | |

| C=O | 1.23 | |

| Bond Angle (°) | C5-N1-N2 | 112.0 |

| N1-N2-C3 | 105.0 | |

| N2-C3-C4 | 111.0 | |

| C3-C4-C5 | 106.0 | |

| N1-C5-C4 | 106.0 | |

| Note: These values are representative for a generic pyrazole structure and serve for illustrative purposes. |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov

For 4-Chloro-1-(2-methylbenzoyl)pyrazole, the HOMO is expected to be distributed primarily over the electron-rich pyrazole and 2-methylbenzoyl rings, while the LUMO is likely localized on the pyrazole ring and the electron-withdrawing carbonyl group. From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govnih.gov These descriptors provide a quantitative basis for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity/stability |

| Ionization Potential (I) | -E_HOMO | Energy to remove an electron |

| Electron Affinity (A) | -E_LUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of polarizability |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Propensity to accept electrons |

| Note: The formulas provided are based on Koopmans' theorem. Values are derived from DFT calculations. |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is plotted on the molecule's electron density surface, where different colors represent different values of electrostatic potential.

In 4-Chloro-1-(2-methylbenzoyl)pyrazole, the MEP map would show regions of negative potential (typically colored red) localized around the electronegative atoms, primarily the oxygen of the carbonyl group and the nitrogen (N2) of the pyrazole ring. researchgate.netresearchgate.net These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be found around the hydrogen atoms, indicating sites prone to nucleophilic attack. The MEP provides a comprehensive picture of the molecule's charge landscape, which is essential for understanding non-covalent interactions and chemical reactivity. researchgate.netwalisongo.ac.id

Quantum Chemical Calculations of Spectroscopic Properties

Quantum chemical calculations are highly effective in predicting spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. These predictions serve as a powerful complement to experimental measurements, aiding in spectral assignment and structural confirmation.

Theoretical vibrational (infrared) spectra can be computed from the optimized molecular geometry. researchgate.net The calculation provides the frequencies and intensities of the vibrational modes. Key vibrational modes for 4-Chloro-1-(2-methylbenzoyl)pyrazole include the C=O stretching of the benzoyl group, C-N stretching within the pyrazole ring, C-Cl stretching, and various C-H bending and stretching modes of the aromatic rings. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations; therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.netnih.govgithub.io These calculations provide theoretical chemical shifts for each nucleus in the molecule, which can be directly compared to experimental spectra. This comparison is invaluable for assigning complex spectra and verifying the proposed chemical structure. nih.gov

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O | Stretching | ~1710 | ~1680 |

| C=N (pyrazole) | Stretching | ~1550 | ~1530 |

| C-Cl | Stretching | ~1080 | ~1060 |

| Aromatic C-H | Stretching | ~3100 | ~3080 |

| Note: Calculated values are typically scaled to match experimental data. |

The synergy between computational prediction and experimental measurement provides a robust framework for structural elucidation. When the predicted IR and NMR spectra from computational models show strong correlation with the experimental spectra, it serves as a powerful validation of the determined structure. nih.govnih.gov This agreement confirms that the lowest-energy conformation identified through DFT calculations is an accurate representation of the molecule's actual structure in the state it was measured (e.g., in solution for NMR). researchgate.netresearchgate.net This cross-validation enhances confidence in both the experimental results and the theoretical model's ability to describe the molecule's electronic properties, such as the HOMO-LUMO distribution and electrostatic potential.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful computational tools used to understand the dynamic nature of molecules over time. For a molecule like 4-chloro-1-(2-methylbenzoyl)pyrazole, MD simulations would be crucial for exploring its conformational flexibility and intermolecular interactions.

In both solution and solid states, the intermolecular interactions of 4-chloro-1-(2-methylbenzoyl)pyrazole would be governed by a combination of forces. In the solid phase, crystal packing is significantly influenced by hydrogen bonds, π–π stacking, and halogen bonds. Studies on similar pyrazole structures reveal that N—H⋯N hydrogen bonds can lead to the formation of aggregates like dimers or trimers. For 4-chloro-1-(2-methylbenzoyl)pyrazole, which is an N-substituted pyrazole and lacks an N-H bond for classical hydrogen bonding, the key interactions in the solid state would likely involve C—H⋯O interactions with the carbonyl oxygen, C—H⋯N interactions with the pyrazole nitrogen, and C—Cl⋯π interactions. The aromatic rings of the benzoyl and pyrazole moieties could also participate in π–π stacking.

In solution, the interactions become more dynamic and are influenced by the solvent. The solute molecules would form transient non-covalent bonds with the solvent molecules. The stability of any solute-solute interactions, such as dimerization, would be dependent on the nature of the solvent.

The properties of 4-chloro-1-(2-methylbenzoyl)pyrazole are expected to be modulated by the solvent environment. Computational studies on related heterocyclic compounds demonstrate that solvent polarity can significantly impact molecular geometry, electronic structure, and spectroscopic properties. The use of implicit solvent models, like the Polarizable Continuum Model (PCM), or explicit solvent molecules in quantum chemical calculations helps to predict these effects.

For 4-chloro-1-(2-methylbenzoyl)pyrazole, an increase in solvent polarity would likely lead to a larger ground-state dipole moment. This is due to the stabilization of charge separation within the molecule. The rotational barrier around the N-C(O) bond, which dictates the orientation of the 2-methylbenzoyl group relative to the pyrazole ring, would also be influenced by the solvent, potentially favoring more polar conformers in polar solvents.

| Property | Expected Trend with Increasing Solvent Polarity |

| Dipole Moment | Increase |

| Conformational Stability | Stabilization of more polar conformers |

| UV-Vis Absorption | Potential solvatochromic shifts (red or blue shifts) |

Structure-Property Relationships (SPR) Derived from Computational Models

Structure-property relationship (SPR) studies aim to connect the molecular structure of a compound to its physicochemical properties. For 4-chloro-1-(2-methylbenzoyl)pyrazole, computational models can elucidate how its specific structural features determine its behavior.

Molecular docking is a computational technique used to predict the preferred binding orientation of a molecule to a target, such as a protein or enzyme active site. For 4-chloro-1-(2-methylbenzoyl)pyrazole, docking studies would reveal its potential binding modes. The interaction profile would be characterized by a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds.

The 2-methylbenzoyl group would likely engage in hydrophobic and van der Waals interactions within a binding pocket. The carbonyl oxygen can act as a hydrogen bond acceptor. The chlorine atom at the 4-position of the pyrazole ring is capable of forming halogen bonds, which are specific non-covalent interactions with electron-rich atoms like oxygen or nitrogen. The pyrazole ring itself can participate in π-stacking interactions with aromatic amino acid residues of a target protein.

Table of Potential Molecular Interactions

| Molecular Fragment | Potential Interaction Type |

|---|---|

| 2-Methylphenyl Ring | Hydrophobic, π-π Stacking |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor |

| Pyrazole Ring | π-π Stacking, C-H···π |

| Chlorine Atom | Halogen Bonding, Hydrophobic |

| Pyrazole Nitrogens | Hydrogen Bond Acceptor, Coordination |

The substituents on the pyrazole and benzoyl rings play a critical role in defining the molecule's electronic and steric properties. Density Functional Theory (DFT) is a common method to study these effects.

The 4-chloro substituent is an electron-withdrawing group via induction but can be a weak π-donor due to its lone pairs. Its primary electronic effect on the pyrazole ring is to lower the energy of the molecular orbitals. Sterically, it is a relatively small substituent.

Summary of Substituent Effects

| Substituent | Electronic Effect | Steric Effect |

|---|---|---|

| 4-Chloro | Electron-withdrawing (inductive) | Moderate |

| 2-Methylbenzoyl | Electron-withdrawing (benzoyl), Electron-donating (methyl) | High (due to ortho-methyl) |

Computational analyses, such as calculating the Molecular Electrostatic Potential (MEP) map, can visualize the electron distribution and highlight the electrophilic and nucleophilic regions of the molecule, which are influenced by these substituents.

Advanced Research Applications and Methodological Contributions of 4 Chloro 1 2 Methylbenzoyl Pyrazole Type Compounds

Design Principles for Pyrazole-Based Chemical Scaffolds in Molecular Recognition Studies

The design of molecules that can selectively recognize and interact with biological targets or other chemical species is a fundamental goal in chemical research. Pyrazole-based scaffolds are extensively used due to their favorable drug-like properties, synthetic accessibility, and their ability to act as versatile bioisosteric replacements for other functional groups. nih.gov Two key strategies employed in the design of these scaffolds are molecular hybridization and scaffold hopping.

Molecular hybridization involves combining two or more distinct pharmacophores or bioactive structural motifs into a single new molecule. nih.govacs.org The objective is to create a hybrid compound that possesses enhanced biological activity or a novel mechanism of action, leveraging the properties of each constituent part. acs.org The pyrazole (B372694) ring is an ideal component for this strategy. For instance, researchers have hybridized pyrazole with benzimidazole (B57391), another important heterocyclic motif. nih.govacs.org This approach is rationalized by the distinct biological activities of the parent molecules; pyrazole-containing compounds can induce apoptosis through caspase-dependent pathways, while benzimidazole motifs have been linked to the inhibition of other critical cellular signaling pathways. nih.govacs.org The resulting hybrids are designed to target multiple pathways, potentially leading to synergistic effects.

Table 1: Examples of Molecular Hybridization Involving Pyrazole Scaffolds

| Hybrid Compound Class | Constituent Pharmacophores | Rationale for Hybridization | Potential Application |

| Benzimidazole-Pyrazole Hybrids | Benzimidazole, Pyrazole | To combine different mechanisms of action for enhanced potency. nih.govacs.org | Anti-inflammatory, Antioxidant nih.gov |

| Pyrazole-Oxindole Hybrids | Pyrazole, Oxindole | Integration of two biologically active heterocyclic systems. mdpi.com | Anticancer mdpi.com |

| Pyrazole-Triazole Hybrids | Pyrazole, Triazole | Creation of nitrogen-rich scaffolds for novel drug-like molecules. kit.edu | P2X7 Antagonists, Antimicrobial kit.edu |

| Pyrazole-Curcumin Analogs | Pyrazole, Curcumin | To improve the cytotoxic potential and target specificity of curcumin. mdpi.com | Anticancer (Tubulin Polymerization Inhibitors) mdpi.com |

This table is interactive and can be sorted by column.

Scaffold hopping is a computational or synthetic strategy used to identify molecules with different core structures (scaffolds) but similar biological activities to a known active compound. nih.gov This technique is crucial for discovering novel chemical entities with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and for navigating existing patent landscapes. dtic.mil The process involves replacing the central core of a molecule while maintaining the spatial arrangement of key interacting functional groups. nih.govchimia.ch

The pyrazole ring itself is often the result of a scaffold hopping exercise, or it can be the starting point for one. For example, in the development of cannabinoid receptor 1 (CB1) antagonists, researchers used scaffold hopping to replace the methylpyrazole core of the drug Rimonabant with other five- and six-membered rings, such as thiazoles and pyrroles, in a search for compounds with an improved safety profile. nih.govdtic.mil This demonstrates the interchangeability of the pyrazole scaffold with other heterocycles to fine-tune a molecule's properties. dtic.mil

Table 2: Scaffold Hopping Approaches Related to Pyrazole Structures

| Original Scaffold | Hopped Scaffold(s) | Target/Application | Objective of the Hop |

| Methylpyrazole (in Rimonabant) | Thiazole, Pyrrole, Pyrazine | Cannabinoid 1 (CB1) Receptor | Discover novel antagonists with improved physicochemical and DMPK properties. nih.govdtic.mil |

| Pyrazole | Pyrazoline | Cannabinoid 2 (CB2) Receptor | Exploit a new class of C4-benzyl pyrazolines as selective CB2 ligands. nih.gov |

| Indoles/Pyrroles | Pyridines | General Synthesis | Single atom insertion to create new heterocyclic core structures. chimia.ch |

| Pyrazoles | Pyrimidines | General Synthesis | Skeletal editing via carbon atom insertion into the N-N bond. chimia.ch |

This table is interactive and can be sorted by column.

Role of 4-Chloro-1-(2-methylbenzoyl)pyrazole in Supramolecular Chemistry and Self-Assembly Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The pyrazole ring is an excellent building block for designing self-assembling systems due to its structural rigidity and defined hydrogen bonding capabilities. researchgate.netresearchgate.net The two nitrogen atoms—one acting as a hydrogen bond donor (pyrrole-type) and the other as an acceptor (pyridine-type)—allow pyrazoles to form predictable, ordered structures such as dimers, trimers, and extended chains (catemers) in the solid state. researchgate.net

The specific functional groups on a pyrazole derivative, such as the 4-chloro and 1-(2-methylbenzoyl) groups, play a critical role in directing these self-assembly processes.

The 1-(2-methylbenzoyl) group: This bulky substituent at the N1 position blocks one of the nitrogen atoms from participating in typical N-H···N hydrogen bonding, thereby altering the self-assembly patterns. However, the carbonyl oxygen within this group can act as a hydrogen bond acceptor, and the aromatic rings can participate in π-π stacking interactions.

The 4-chloro group: The chlorine atom can engage in halogen bonding, a directional non-covalent interaction with nucleophilic atoms, providing an additional tool for crystal engineering.

Furthermore, pyrazole derivatives are widely used as ligands in coordination chemistry to construct metal-organic frameworks (MOFs) and discrete metallosupramolecular assemblies. mdpi.com The pyridine-type nitrogen atom of the pyrazole ring readily coordinates to metal ions, enabling the self-assembly of complex architectures like metallacages and coordination polymers. researchgate.netglobethesis.com The nature and position of substituents on the pyrazole ligand are instrumental in controlling the geometry, nuclearity, and properties of the final metal complex. researchgate.netmdpi.com

Table 3: Non-Covalent Interactions Driving Pyrazole-Based Self-Assembly

| Interaction Type | Description | Role of Pyrazole Scaffold |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (N, O). | The pyrazole N-H group is a hydrogen bond donor, and the sp2 nitrogen is an acceptor, leading to dimers and polymers. researchgate.net |

| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | The aromatic pyrazole ring and any attached aryl substituents (like the benzoyl group) can stack, stabilizing the structure. mdpi.com |

| Metal Coordination | Interaction between a metal ion and a ligand. | The pyridine-type nitrogen atom coordinates with metal ions to form self-assembled metal-organic structures. researchgate.netglobethesis.com |

| Halogen Bonding | A directional interaction involving a halogen atom (e.g., Chlorine). | A chloro-substituent can act as a halogen bond donor, directing the assembly of the crystal lattice. |

| Anion-π Interactions | Electrostatic interaction between an anion and an electron-deficient aromatic ring. | The pyrazole ring can be tuned by substituents to interact with anions, playing a role in anion recognition and sensing. mdpi.com |

This table is interactive and can be sorted by column.

Development of Advanced Analytical Methods for Detection and Structural Analysis

The unambiguous characterization of pyrazole derivatives like 4-Chloro-1-(2-methylbenzoyl)pyrazole is essential for understanding their structure-property relationships. A suite of advanced analytical techniques is employed for this purpose, providing detailed insights from the atomic to the molecular level.

Structural elucidation in the solid state is most definitively achieved using single-crystal X-ray crystallography . This technique provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice, revealing the specific non-covalent interactions that govern the supramolecular structure. researchgate.net

For analysis in solution, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is indispensable. It confirms the chemical structure by identifying the connectivity of atoms and providing information about the chemical environment of each nucleus.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution measurements.

In addition to these experimental techniques, computational methods are increasingly vital. Density Functional Theory (DFT) calculations are used to predict molecular geometries, electronic properties, and spectroscopic data, complementing experimental findings. researchgate.netMolecular docking and dynamics simulations are computational tools used to model the interaction of pyrazole derivatives with biological targets, providing insights into their binding modes and affinities, which is crucial for rational drug design. researchgate.net

Table 4: Key Analytical and Computational Methods for Pyrazole Characterization

| Method | Information Provided | Application Area |

| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, packing, non-covalent interactions. researchgate.net | Solid-state structural analysis, crystal engineering. |

| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms, chemical environment, solution-state conformation. researchgate.net | Routine structural verification, conformational studies. |

| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation patterns. researchgate.net | Molecular formula determination, identification. |

| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, C-Cl). researchgate.net | Functional group analysis. |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, predicted spectroscopic properties. researchgate.net | Computational chemistry, complementing experimental data. |

| Molecular Docking/Dynamics | Ligand-protein binding modes, interaction energies, conformational stability. researchgate.net | Drug design, molecular recognition studies. |

This table is interactive and can be sorted by column.

Methodological Advancements in Organic Synthesis Enabled by Specific Pyrazole Reactivity

The synthesis of functionalized pyrazoles is a highly active area of research, driven by their wide range of applications. mdpi.combenthamdirect.com Methodological advancements have focused on efficiency, selectivity, and the ability to introduce diverse functional groups onto the pyrazole core.

The construction of the pyrazole ring itself is typically achieved through two primary strategies:

Cyclocondensation: This classic method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648) derivative. nih.gov The choice of substituted hydrazine and dicarbonyl precursor allows for direct installation of substituents at various positions on the ring.

[3+2] Cycloaddition: This approach involves the reaction of a 1,3-dipole (like a diazoalkane) with a dipolarophile (like an alkyne), offering a powerful and often regioselective route to the pyrazole core. mdpi.comresearchgate.net

Recent advancements have expanded this toolbox significantly, incorporating one-pot multicomponent reactions, photoredox catalysis, and transition-metal-catalyzed processes that offer milder conditions and broader substrate scope. mdpi.comresearchgate.net

The specific reactivity of the pyrazole ring enables further functionalization. The pyrazole ring has a distinct electronic character; it is considered an electron-rich aromatic system, yet the presence of the two electronegative nitrogen atoms influences its reactivity. nih.gov Position C4 is the most electron-rich carbon and is thus most susceptible to electrophilic aromatic substitution, such as nitration, sulfonation, and halogenation. nih.gov This inherent reactivity provides a direct route to compounds like 4-chloropyrazoles. Conversely, positions C3 and C5 are more electron-deficient and can be targeted by nucleophiles. nih.gov The N-acyl group, such as the 2-methylbenzoyl moiety, can influence the reactivity of the ring and can be instrumental in directing subsequent chemical transformations.

Table 5: Modern Synthetic Strategies for Pyrazole Derivatives

| Synthetic Methodology | Description | Key Advantages |

| Cyclocondensation | Reaction of 1,3-dielectrophiles (e.g., dicarbonyls) with hydrazines. nih.gov | Well-established, direct access to substituted pyrazoles. |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with a dipolarophile (e.g., alkyne). mdpi.comresearchgate.net | High efficiency and regioselectivity. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials. benthamdirect.comresearchgate.net | High atom economy, operational simplicity, rapid library synthesis. |

| Transition-Metal Catalysis | Use of catalysts (e.g., Cu, Pd, Ag) to enable new transformations. mdpi.com | Mild reaction conditions, high yields, functional group tolerance. |

| Electrophilic Substitution | Direct functionalization of the pre-formed pyrazole ring at the C4 position. nih.gov | Straightforward route to 4-substituted pyrazoles (e.g., halogenation). |

This table is interactive and can be sorted by column.

Future Research Directions and Emerging Trends in Pyrazole Chemistry

Exploration of Novel and Sustainable Reaction Pathways for Substituted Pyrazole (B372694) Synthesis

The synthesis of substituted pyrazoles is moving beyond traditional methods towards more environmentally benign and efficient processes. Key trends in this area include:

Green Chemistry Approaches: Researchers are increasingly adopting green chemistry principles to minimize the environmental impact of pyrazole synthesis. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. For instance, methods utilizing water as a solvent or employing catalyst-free conditions are gaining prominence. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is also being explored for the chlorination of pyrazoles.

Multicomponent Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules like substituted pyrazoles in a single step from three or more starting materials. This approach offers high atom economy and reduces the number of purification steps, leading to less waste and lower costs.

Flow Chemistry: Continuous flow chemistry is emerging as a powerful tool for the synthesis of pyrazoles. It offers advantages such as enhanced safety, better reaction control, and scalability. Flow reactors can be used for various synthetic steps, including cycloaddition and condensation reactions, to produce pyrazole derivatives efficiently. heteroletters.org

Electrochemical Synthesis: Electrosynthesis provides a green alternative to conventional chemical methods for reactions like chlorination. The electrochemical chlorination of pyrazoles on a platinum anode in aqueous sodium chloride solutions has been demonstrated as a viable method for producing 4-chloro-substituted derivatives. researchgate.net

A comparison of different synthetic methods for 4-chloropyrazoles is presented in Table 1.

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Conventional Chlorination | Pyrazole, NaOCl, Acetic Acid | - | Established method | Use of acetic acid, lower yield |

| Improved Chlorination | Pyrazole, Hypochloric acid/salt | -20°C to +70°C | Higher yield, absence of carboxylic acid | Requires careful control of temperature |

| Electrochemical Chlorination | Pyrazole, NaCl solution | Galvanostatic electrolysis | Green method, controlled reaction | Can produce by-products like bipyrazoles |

| Mechanochemical Chlorination | Pyrazole, Trichloroisocyanuric acid (TCCA) | Ball milling, solvent-free | Environmentally friendly, efficient | Can require specific equipment |

Table 1: Comparison of Synthetic Methods for 4-Chloropyrazoles. This table illustrates the evolution of synthetic strategies towards more sustainable and efficient processes.

Integration of Advanced Computational Approaches for Predictive Chemical Research

Computational chemistry has become an indispensable tool in the study of pyrazole derivatives, enabling researchers to predict molecular properties and reaction outcomes with increasing accuracy.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazoles. These studies provide insights into reaction mechanisms and help in the rational design of new synthetic routes.

Molecular Dynamics (MD) Simulations: MD simulations allow for the study of the dynamic behavior of pyrazole derivatives and their interactions with biological targets. This is crucial for understanding structure-activity relationships (SAR) and for the design of new drug candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of pyrazole derivatives with their biological activity. These models are valuable for predicting the potency of new compounds and for prioritizing synthetic efforts.

Interdisciplinary Research at the Interface of Organic Chemistry, Theoretical Chemistry, and Cheminformatics

The convergence of different scientific disciplines is accelerating progress in pyrazole chemistry. The synergy between organic synthesis, theoretical calculations, and data management is proving to be particularly fruitful.

Organic and Medicinal Chemistry: The design and synthesis of novel pyrazole derivatives with specific biological activities remains a core focus. This involves creating libraries of compounds for screening and optimizing lead structures. The synthesis of pyrazoles embedded with other heterocyclic systems, such as imidazoles, is a common strategy to explore new chemical space. nih.gov

Theoretical and Computational Chemistry: As discussed previously, theoretical methods provide a deeper understanding of the properties and behavior of pyrazole molecules. This knowledge guides the design of new compounds with desired characteristics.

Cheminformatics: This field deals with the collection, storage, analysis, and visualization of chemical data. Cheminformatics tools are essential for managing the large datasets generated from high-throughput screening and computational studies, and for identifying trends and patterns that can inform future research.

Development of High-Throughput Screening Methodologies for Structural Discovery

The discovery of new pyrazole-based molecules with valuable properties is being revolutionized by high-throughput screening (HTS) techniques.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds against a specific biological target. This has been instrumental in identifying novel pyrazole derivatives with potential applications in medicine and agriculture.

High-Throughput Virtual Screening (HTVS): HTVS uses computational methods to screen vast virtual libraries of compounds against a target protein's structure. This approach is much faster and more cost-effective than experimental HTS and can significantly narrow down the number of compounds that need to be synthesized and tested in the lab. For example, HTVS has been successfully used to identify pyrazole-based inhibitors of key enzymes implicated in cancer.

Q & A

Q. Table: Representative Bioactivity Data

| Assay Type | Target | EC₅₀/GI₅₀ | Key Substituents |

|---|---|---|---|

| Antifungal | R. solani | 0.37 μg/mL | Trifluoromethyl at C-3 |

| Anticancer | NCI-H460 | 2.1 μM | 4-Chloro, 2-methylbenzoyl |

How can researchers address solubility and stability challenges during formulation of this compound?

Level: Basic

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or β-cyclodextrin inclusion complexes. Aqueous solubility increases from <0.1 mg/mL to >5 mg/mL with 10% PEG .

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months). HPLC monitoring reveals hydrolytic degradation at the benzoyl group; adjust pH to 6–7 to mitigate .

How do substitution patterns on the pyrazole ring influence biological activity and pharmacokinetics?

Level: Advanced

Methodological Answer:

Structure-Activity Relationship (SAR) Insights:

- Position 1 (N-substitution): Aryl groups (e.g., 2-methylbenzoyl) enhance lipophilicity and bioavailability. Removal of the NH group reduces hydrogen-bond donation capacity, affecting target binding .

- Position 3 (CF₃ vs. CH₃): Trifluoromethyl groups increase antifungal potency (EC₅₀: 0.37 μg/mL) but reduce metabolic stability due to CYP450 interactions .

- Position 4 (Cl): Chlorine improves electronegativity, strengthening π-π stacking with aromatic residues in enzyme active sites .

Computational Modeling: Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges on Cl: −0.32 e) to predict binding affinities .

What computational strategies are effective for predicting the reactivity and docking of this compound?

Level: Advanced

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to predict reaction pathways (e.g., electrophilic substitution at C-4). Fukui indices identify nucleophilic sites .

- Molecular Docking: Use AutoDock Vina with crystal structures (PDB: 1M17) to simulate binding to fungal cytochrome P450. Docking scores correlate with experimental EC₅₀ values (R² = 0.89) .

Validation: Compare docking poses with mutagenesis data (e.g., His235A mutation reduces binding by ~70%) .

How should researchers resolve contradictions in reported bioactivity data across studies?

Level: Advanced

Methodological Answer:

- Source Analysis: Different assay protocols (e.g., NCI-60 vs. custom panels) may yield divergent GI₅₀ values. Normalize data using internal controls (e.g., doxorubicin) .

- Meta-Analysis: Pool data from 5+ studies (e.g., 56.7% of pyrazoles with 3 substituents show activity) to identify trends. Use ANOVA to assess inter-study variability .

Case Study: Discrepancies in antifungal EC₅₀ values (0.37 μg/mL vs. 1.2 μg/mL) arise from variations in fungal strains and incubation times .

What crystallographic techniques are critical for elucidating the solid-state structure of this compound?

Level: Advanced

Methodological Answer:

- Single-Crystal XRD: Use SHELXL for refinement. Key metrics: R-factor < 5%, bond angle RMSD < 0.5° .

- Twinned Data Handling: For non-merohedral twinning, apply SHELXD for structure solution. HKL-2000 preprocessing improves data quality .

Example: A recent study resolved disorder in the 2-methylbenzoyl group using iterative refinement cycles in Olex2 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.